4,5-Dinitrobenzene-1,2-diamine

描述

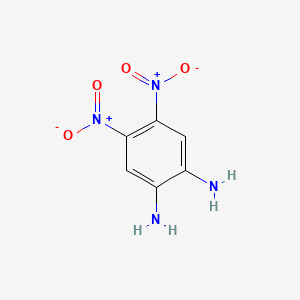

4,5-Dinitrobenzene-1,2-diamine is an organic compound with the molecular formula C6H6N4O4. It is characterized by the presence of two nitro groups (-NO2) and two amino groups (-NH2) attached to a benzene ring. This compound is known for its applications in various scientific fields due to its unique chemical properties.

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4,5-Dinitrobenzene-1,2-diamine typically involves the nitration of 1,2-diaminobenzene. The reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid at low temperatures to control the exothermic nature of the reaction. The nitration process introduces nitro groups at the 4 and 5 positions of the benzene ring.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar nitration process but on a larger scale. The reaction conditions are carefully monitored to ensure the safety and efficiency of the process. The product is then purified through recrystallization or other suitable methods to obtain a high-purity compound.

化学反应分析

Types of Reactions: 4,5-Dinitrobenzene-1,2-diamine undergoes various chemical reactions, including:

Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The amino groups can participate in substitution reactions, where they can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon as a catalyst.

Substitution: Various reagents depending on the desired substitution, such as halogenating agents for halogenation reactions.

Major Products:

Reduction: The reduction of this compound results in the formation of 4,5-diaminobenzene-1,2-diamine.

Substitution: The products vary based on the substituent introduced during the reaction.

科学研究应用

Chemical Synthesis

Precursor in Organic Chemistry

4,5-DBA is primarily utilized as a precursor in the synthesis of various organic compounds. Its ability to act as a tetradentate ligand enables it to bind effectively with metal ions, which is crucial for developing new materials and catalysts. The compound can undergo reduction reactions where nitro groups are converted to amino groups, leading to derivatives with potential biological activities.

Synthesis Routes

The synthesis of 4,5-DBA typically involves the nitration of 1,2-diaminobenzene using concentrated nitric acid and sulfuric acid at controlled temperatures. This process introduces nitro groups at the 4 and 5 positions of the benzene ring.

Analytical Chemistry

Reagent for Ion Detection

4,5-DBA has been employed in analytical chemistry as a reagent for detecting specific ions or compounds. Its luminescent properties allow for chloride ion detection through red shifts in emission spectra when dissolved in organic solvents. This characteristic suggests potential applications in environmental monitoring and analytical diagnostics.

Biological Applications

Potential Therapeutic Uses

Research is ongoing to explore the therapeutic applications of 4,5-DBA. Its structural features suggest potential interactions with biomolecules that could influence various biochemical pathways. For example, studies have indicated that derivatives formed from the reduction of nitro groups may exhibit different biological properties that could be harnessed in drug development .

Toxicity Studies

While exploring its applications, it is crucial to consider the toxicity associated with nitroaromatic compounds like 4,5-DBA. Research indicates that metabolic products from these compounds can lead to oxidative stress and other cellular damage. Understanding these effects is essential for assessing their safety in biological applications.

Case Study 1: Synthesis of New Materials

In a study focused on developing new catalytic materials, researchers utilized 4,5-DBA as a ligand to form complexes with transition metals. The resulting materials exhibited enhanced catalytic activity in various reactions, showcasing the compound's utility in material science .

Case Study 2: Ion Detection

A recent project investigated the use of 4,5-DBA in detecting chloride ions through luminescence-based methods. The study demonstrated that the compound's emission spectrum could be effectively tuned by varying chloride ion concentrations, indicating its potential for use in sensor technology.

作用机制

The mechanism of action of 4,5-Dinitrobenzene-1,2-diamine involves its interaction with molecular targets through its nitro and amino groups. These interactions can lead to various chemical transformations, depending on the reaction conditions and the presence of other reagents. The compound’s effects are mediated through its ability to undergo reduction and substitution reactions, which can modify its chemical structure and properties.

相似化合物的比较

1,2-Dinitrobenzene: Similar in structure but lacks amino groups.

1,3-Dinitrobenzene: Another isomer with nitro groups at different positions.

1,4-Dinitrobenzene: Has nitro groups at the para positions.

生物活性

4,5-Dinitrobenzene-1,2-diamine (4,5-DBA) is an organic compound with the molecular formula C₆H₆N₄O₄. This compound features two nitro groups (-NO₂) and two amino groups (-NH₂) attached to a benzene ring, which significantly influences its biological activity and chemical behavior. Its unique structure allows it to participate in various chemical reactions, including reduction and substitution, making it a subject of interest in both chemical and biological research.

The biological activity of 4,5-DBA is primarily attributed to its ability to undergo chemical transformations due to its functional groups. The nitro groups can be reduced to amino groups, leading to the formation of derivatives that may exhibit different biological properties. The compound's interactions with biomolecules can influence various biochemical pathways, potentially impacting cellular functions.

Toxicity and Metabolism

Research indicates that nitroaromatic compounds like 4,5-DBA can lead to toxic effects in biological systems. The reduction of nitro groups can produce reactive intermediates that may contribute to oxidative stress or other forms of cellular damage. For example, studies on related compounds have shown that nitrobenzene derivatives can cause methemoglobinemia and anemia due to their metabolic products .

Case Studies

Chemical Synthesis

4,5-DBA serves as a precursor in the synthesis of various organic compounds. Its ability to act as a tetradentate ligand allows it to bind metal ions effectively, which is crucial for developing new materials and catalysts .

Analytical Chemistry

The compound is also utilized in analytical chemistry as a reagent for detecting specific ions or compounds. Its luminescent properties when interacting with chloride ions suggest potential applications in ion detection methods .

Comparative Analysis

To better understand the unique properties of this compound compared to similar compounds, the following table summarizes key characteristics:

| Compound Name | Molecular Formula | Unique Features |

|---|---|---|

| This compound | C₆H₆N₄O₄ | Two nitro and two amino groups; potential antitumor activity |

| 4,6-Dinitrobenzene-1,3-diamine | C₆H₆N₄O₄ | Different positions of nitro and amino groups |

| 2,4-Dinitrophenylhydrazine | C₆H₈N₄O₄ | Contains hydrazine functionality |

| 3-Nitroaniline | C₆H₈N₄O₂ | Single nitro group with an amino group |

属性

IUPAC Name |

4,5-dinitrobenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N4O4/c7-3-1-5(9(11)12)6(10(13)14)2-4(3)8/h1-2H,7-8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PCSIZKSNIWJKSK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1[N+](=O)[O-])[N+](=O)[O-])N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10403341 | |

| Record name | 4,5-dinitrobenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10403341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32690-28-1 | |

| Record name | 32690-28-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170936 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4,5-dinitrobenzene-1,2-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10403341 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: The research mentions that using 4,5-dinitrobenzene-1,2-diamine resulted in a lower yield of the desired ligand compared to other diamines. What could be a possible reason for this observation?

A1: The paper attributes the low yield of ligand 3c (synthesized using this compound) to the electron-withdrawing nature of the two nitro groups on the aromatic ring []. These groups reduce the nucleophilicity of the amine groups, making the condensation reaction with 6-(3,5-dimethyl-1H-pyrazol-1-yl)picolinimidate less efficient. This suggests that the reaction might require modified conditions, such as increased temperature or prolonged reaction time, to achieve a higher yield.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。